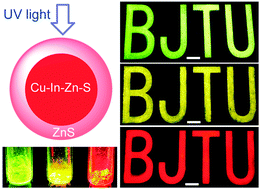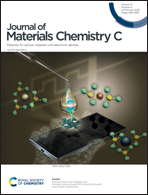Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
Journal of Materials Chemistry C Pub Date: 2015-08-27 DOI: 10.1039/C5TC02469B
Abstract
A simple heating-up colloidal approach has been developed to synthesize quaternary Cu–In–Zn–S (CIZS) nanocystals with different emission colors, which can be tuned by varying the Cu : In : Zn precursor ratios. The as-obtained products have a quasi-triangular shape with a small size distribution, and their crystal phase can be varied from cubic zinc-blende to hexagonal wurtzite structure with an increase of Cu stoichiometry. The inductively coupled plasma optical emission spectrometry (ICP-OES) results reveal that the as-obtained CIZS nanocrystals are Cu-deficient, and the Cu-vacancies have a significant effect on their optical properties. Moreover, the photoluminescence (PL) spectra of the CIZS nanocrystals recorded at different growth periods indicate that the partial cation exchange of Cu+ and In3+ with Zn2+ takes charge of the growth process. After coating a ZnS shell over the CIZS nanocrystals, the PL quantum yield (PLQY) is improved greatly and a blue-shift of the PL peak is observed as compared to that of plain CIZS nanocrystals. More interestingly, the highly luminescent CIZS/ZnS core/shell nanocrystals with different colors have been incorporated into poly(dimethylsiloxane) (PDMS) to be fabricated on an engraved “BJTU” glass substrate, and the as-obtained PDMS membranes exhibit a bright emission under UV light, which also show good stability when they are bent arbitrarily or immersed in water. This heating-up method has also been extended to the preparation of five-component Cu–Ag–In–Zn–S and Cu–Mn–In–Zn–S nanocrystals, which possess a cubic zinc-blende crystal structure and have bright luminescence. Our work may shed light on the synthesis of multi-component semiconductor nanocrystals.


Recommended Literature
- [1] Dynamic shape transformations of fluid vesicles
- [2] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [3] Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
- [4] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [5] Conferences and meetings
- [6] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†
- [7] One-pot synthesis of 1,4-naphthoquinones and related structures with laccase
- [8] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [9] Front cover
- [10] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†










